Tritert-butylsilicon

Catalog No.
S1517504
CAS No.
18159-55-2
M.F
C12H27Si
M. Wt
199.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritert-butylsilicon

CAS Number

18159-55-2

Product Name

Tritert-butylsilicon

Molecular Formula

C12H27Si

Molecular Weight

199.43 g/mol

InChI

InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3

InChI Key

STDLEZMOAXZZNH-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C

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Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. This compound is notable for its bulky structure, which imparts unique properties that influence its reactivity and applications in various chemical processes. The general formula for tritert-butylsilicon can be represented as Si(C4H9)3\text{Si}(\text{C}_4\text{H}_9)_3, indicating the silicon atom is bonded to three tert-butyl groups.

There is no known specific biological function for tritert-butylsilicon.

  • Flammability: Organic components might pose a flammability risk.
  • Skin and eye irritation: Contact with the compound could irritate skin and eyes.
  • Unknown toxicity: The potential for inhalation or ingestion hazards is unknown and should be treated with caution.
, particularly those involving nucleophilic substitution and hydrosilylation. The bulky tert-butyl groups can affect the steric hindrance during reactions, making it less reactive compared to smaller silanes. For example, it has been shown to engage in radical reactions and can be utilized in the synthesis of more complex organosilicon compounds through processes such as:

  • Hydrosilylation: The addition of silicon-hydrogen bonds across double bonds.
  • Nucleophilic Substitution: Involving alkali metal salts where the steric bulk influences the reaction rates and mechanisms.

The reactivity of tritert-butylsilicon can be compared with other silanes, revealing differences in behavior due to its unique structure .

The synthesis of tritert-butylsilicon typically involves the reaction of tert-butyl chloride with silicon-containing reagents. A common method includes:

  • Reaction with Silicon Sources:
    • Tritert-butylsilicon can be synthesized by reacting tris-tert-butylchlorosilane with a suitable silicon source such as silicon hydride or silanes.
    • This method allows for the introduction of tert-butyl groups while controlling the steric environment around the silicon atom .
  • Hydrolysis:
    • Another approach involves hydrolyzing appropriate silanes followed by derivatization with tert-butyl groups.

These methods highlight the versatility in synthesizing tritert-butylsilicon and adjusting its properties for specific applications.

Tritert-butylsilicon has several applications across different fields:

  • Chemical Synthesis: Utilized as a reagent in organic synthesis due to its ability to stabilize reactive intermediates.
  • Silicone Production: Acts as a precursor or additive in the formulation of silicone materials.
  • Protective Groups: Employed as a temporary protecting group in organic synthesis due to its steric bulk .

These applications leverage its unique structural properties, particularly its steric hindrance and chemical stability.

Interaction studies involving tritert-butylsilicon primarily focus on its reactivity with other chemical species. These studies reveal:

  • Steric Effects: The bulky tert-butyl groups significantly influence reaction pathways and rates, especially in nucleophilic substitutions.
  • Compatibility with Other Reagents: Tritert-butylsilicon demonstrates compatibility with various reagents, making it useful in multi-step synthesis processes.

Understanding these interactions is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Several compounds share structural characteristics with tritert-butylsilicon, allowing for comparative analysis:

Compound NameStructure TypeUnique Features
Trimethylsilyl GroupSilaneSmaller size leads to higher reactivity; used widely in derivatization .
TriethylsilaneSilaneLess sterically hindered than tritert-butylsilicon; more reactive .
Tris(trimethylsilyl)silaneSilaneProvides different reactivity patterns due to multiple trimethylsilyl groups .
Tri-tert-butylphosphinePhosphineSimilar bulky structure but contains phosphorus instead of silicon .

Tritert-butylsilicon is unique due to its combination of steric bulk and silicon chemistry, which influences its reactivity and application potential compared to these similar compounds.

Wikipedia

Tritert-butylsilicon

Dates

Modify: 2023-08-15

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